Hidrato de quercetina

Descripción general

Descripción

Quercetin is a plant flavonol from the flavonoid group of polyphenols. It is found in many fruits, vegetables, leaves, seeds, and grains; capers, red onions, and kale are common foods containing appreciable amounts of it . It has a bitter flavor and is used as an ingredient in dietary supplements, beverages, and foods .

Synthesis Analysis

Quercetin O-Alkylated quercetin analogs were synthesized and their anticancer activities were assessed by a high-throughout screening (HTS) method . The structure-activity relationships (SAR) showed that introduction of long alkyl chain such as propyl group at the C-3 OH position or short alkyl chain such as e .

Molecular Structure Analysis

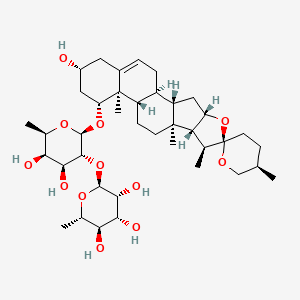

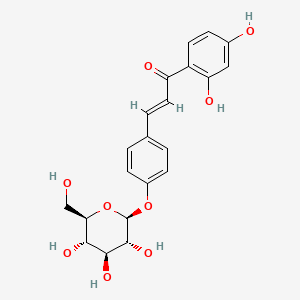

Quercetin is a pentahydroxyflavone having the five hydroxy groups placed at the 3-, 3’-, 4’-, 5- and 7-positions . It is one of the most abundant flavonoids in edible vegetables, fruit and wine . The molecule of quercetin consists of a basic flavonoid skeleton, that is, two benzene rings attached (A, B) to a heterocyclic pyrene ©, and differs from the other flavonoid compounds due to the position of five hydroxyl groups .

Chemical Reactions Analysis

Quercetin, and in particular orthokinone (QQ), takes part mainly in reactions with the enzyme glutathione (GSH) resulting in the formation of two non-reactive metabolic products, 6-glutathioniyl-quercetin (6-GSQ) and 8-glutathioneyl-quercetin (8-GSQ) .

Physical and Chemical Properties Analysis

Quercetin appears as yellow needles or yellow powder. It converts to anhydrous form at 203-207 °F . Alcoholic solutions taste very bitter .

Aplicaciones Científicas De Investigación

Efectos antioxidantes y antiinflamatorios

La quercetina es un potente antioxidante que elimina los radicales libres, protegiendo las células del daño oxidativo. También exhibe propiedades antiinflamatorias al inhibir las enzimas proinflamatorias. La investigación sugiere que la quercetina puede ayudar a mitigar las afecciones inflamatorias crónicas, como la artritis y las enfermedades cardiovasculares {svg_1}.

Actividad anticancerígena

Numerosos estudios destacan el potencial de la quercetina como agente anticancerígeno. Suprime el crecimiento de células cancerosas en tumores de mama, colon, próstata, ovario, endometrio y pulmón. La quercetina modula las vías de señalización involucradas en la progresión y la apoptosis del cáncer {svg_2}.

Neuroprotección y enfermedad de Alzheimer

La quercetina puede reducir la acumulación de placas tóxicas de beta amiloide (Aβ) en el cerebro, un sello distintivo de la enfermedad de Alzheimer. También influye en las quinasas asociadas con la fosforilación de la proteína tau, otro aspecto clave de la patología de la EA {svg_3}.

Cicatrización de heridas

La quercetina promueve la cicatrización de heridas al estimular la síntesis de colágeno, mejorar la angiogénesis y reducir la inflamación. Acelera la reparación y regeneración de tejidos {svg_4}.

Mejora de la biodisponibilidad

Los investigadores han explorado varios nanosistemas cargados con quercetina para mejorar su biodisponibilidad oral. Estos incluyen nanosuspensiones, liposomas, nanopartículas sólidas de lípidos y otros portadores basados en lípidos. Estas estrategias mejoran la absorción y la eficacia de la quercetina {svg_5}.

Mecanismo De Acción

Quercetin hydrate, also known as quercetin, is a natural flavonoid found in many fruits, vegetables, and plants. It has gained significant attention for its potential therapeutic effects on the human body .

Target of Action

Quercetin hydrate primarily targets specific enzymes such as quinone reductase 2 (QR2), phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, and others . These enzymes play crucial roles in various biological processes, including metabolism of toxic quinolines and cellular signaling .

Mode of Action

Quercetin hydrate interacts with its targets by inhibiting their activity. For instance, it acts as a specific QR2 inhibitor, which catalyzes the metabolism of toxic quinolines . By inhibiting QR2, quercetin hydrate may potentially cause lethal oxidative stress . It also has a hydrophilic surface region that preferentially establishes donor hydrogen bonds with water molecules .

Biochemical Pathways

Quercetin hydrate affects several signaling pathways within the cell, including apoptotic, p53, NF-κB, MAPK, JAK/STAT, PI3K/AKT, and Wnt/β-catenin pathways . By regulating these pathways, quercetin hydrate controls the activity of oncogenic and tumor suppressor ncRNAs . This regulation can lead to various downstream effects, such as inhibition of tumor proliferation, invasion, and metastasis .

Pharmacokinetics

Quercetin hydrate is rapidly metabolized after ingestion, with five metabolites found in human plasma . Its half-life is around 11-12 hours . The presence of two water molecules in its structure enhances its water solubility, allowing for better absorption and utilization by the body, thereby enhancing its bioavailability .

Result of Action

The molecular and cellular effects of quercetin hydrate’s action are diverse. It has been found to have anti-inflammatory, anti-cancer, and immune-boosting properties . It works by neutralizing harmful free radicals in the body, which are unstable molecules that can cause cellular damage and oxidative stress . Moreover, quercetin hydrate has been linked to various health benefits, including improved cardiovascular health, enhanced immune function, and reduced inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of quercetin hydrate. For instance, adverse environmental factors increase the production of reactive oxygen species (ROS), which in turn increases the activity of mitochondrial electron transport chains, a significant source of intracellular ROS production . Quercetin hydrate, with its potent antioxidant capacity, can capture these ROS, acting as reducing agents by chelating transition-metal ions .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The phenolic hydroxyl groups of Quercetin hydrate act as donors of electrons, and these are responsible for the capture activity of free radicals . In particular, the catechol structure with two hydroxyl groups in the neighboring positions is notably superior to other arrangements in electron donation .

Cellular Effects

Quercetin hydrate has been shown to effectively alter the integrity of the bacterial cell membrane, thereby inhibiting bacterial growth . By transmission electron microscopy (TEM) analysis, it was observed that Quercetin hydrate effectively altered the structural integrity of the cell wall and membrane of E. coli and S. aureus .

Molecular Mechanism

The molecular mechanism of Quercetin hydrate involves its interaction with various biomolecules. Its structure has five functional hydroxyl groups, which work as electron donors and are responsible for capturing free radicals . In addition to its antioxidant capacity, different pharmacological properties of Quercetin hydrate have been described, such as carcinostatic properties; antiviral, antihypertensive, and anti-inflammatory properties; the ability to protect low-density lipoprotein (LDL) oxidation, and the ability to inhibit angiogenesis .

Temporal Effects in Laboratory Settings

It is known that the bioavailability of Quercetin hydrate is usually relatively low (0.17–7 μg/mL), less than 10% of what is consumed, due to its poor water solubility (hydrophobicity), chemical stability, and absorption profile .

Dosage Effects in Animal Models

Given its low bioavailability, it is likely that the effects of Quercetin hydrate would vary with different dosages .

Metabolic Pathways

Given its antioxidant capacity and its ability to capture reactive species, it is likely that Quercetin hydrate interacts with various enzymes or cofactors .

Transport and Distribution

Given its low bioavailability and poor water solubility, it is likely that Quercetin hydrate interacts with various transporters or binding proteins .

Subcellular Localization

Given its antioxidant capacity and its ability to capture reactive species, it is likely that Quercetin hydrate is localized to specific compartments or organelles where these reactive species are generated .

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7.H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;/h1-5,16-19,21H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXFBEYCJRMINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6151-25-3, 849061-97-8 | |

| Record name | Quercetin dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6151-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849061-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4',5,7-Pentahydroxyflavone hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-2,3-dihydrobenzo[h]chromen-4-one](/img/structure/B600603.png)

![(1R,14R)-7,7-dimethyl-8,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-2(11),3,9,15,17(21),22-hexaene](/img/structure/B600609.png)